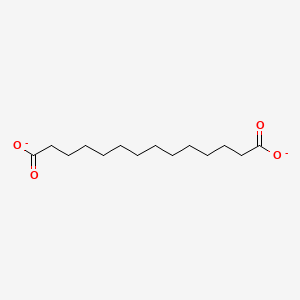

Tetradecanedioate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24O4-2 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

tetradecanedioate |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/p-2 |

InChI Key |

HQHCYKULIHKCEB-UHFFFAOYSA-L |

SMILES |

C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-] |

Canonical SMILES |

C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, is a molecule of significant interest in various scientific domains, including polymer chemistry, the synthesis of high-performance materials, and increasingly, in the biomedical field.[1] Its bifunctional nature, with carboxylic acid groups at both ends of a long aliphatic chain, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of tetradecanedioic acid, detailed experimental protocols for their determination, and insights into its biological relevance. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Chemical Identity

| Identifier | Value | Reference |

| Chemical Name | Tetradecanedioic acid | [2] |

| Synonyms | 1,12-Dodecanedicarboxylic acid, Thapsic acid | |

| CAS Number | 821-38-5 | |

| Molecular Formula | C₁₄H₂₆O₄ | |

| Molecular Weight | 258.35 g/mol | |

| Chemical Structure | HOOC-(CH₂)₁₂-COOH | [1] |

| InChI Key | HQHCYKULIHKCEB-UHFFFAOYSA-N | |

| SMILES | O=C(O)CCCCCCCCCCC(=O)O |

Physical Properties

The physical properties of tetradecanedioic acid are summarized in the table below. These characteristics are crucial for its handling, processing, and application in various formulations.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder or flakes | [1] |

| Melting Point | 124 - 127 °C | [1] |

| Boiling Point | 427.81 °C (estimated at 760 mmHg) | [3] |

| Solubility | ||

| in Water | Slightly soluble | [1][4] |

| in DMSO | 50 mg/mL (with sonication) | |

| in Methanol | Slightly soluble | [1] |

| in Ethanol (B145695) | Soluble | |

| pKa (predicted) | pKa₁: ~4.5, pKa₂: ~5.4 | [5] |

Chemical Properties and Reactivity

As a dicarboxylic acid, tetradecanedioic acid exhibits reactivity characteristic of carboxylic acids. It can undergo esterification, amidation, reduction, and salt formation at both ends of the molecule. This bifunctionality makes it a valuable monomer for the synthesis of polyesters and polyamides.

Spectral Data

The following tables summarize the key spectral data for tetradecanedioic acid, which are essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.25 | Triplet | -CH ₂-COOH |

| ~1.55 | Quintet | -CH₂-CH₂ -COOH |

| ~1.2-1.4 | Multiplet | -(CH ₂)₈- |

| ~11.0-12.0 | Singlet (broad) | -COOH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~178 | C =O |

| ~34 | -C H₂-COOH |

| ~29 | -(C H₂)₈- |

| ~25 | -CH₂-C H₂-COOH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3300 | Strong, Broad | O-H stretch (carboxylic acid) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1200-1300 | Medium | C-O stretch and O-H bend |

| ~920 | Medium, Broad | O-H bend (out-of-plane, dimer) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of tetradecanedioic acid is characterized by the absence of a prominent molecular ion peak due to facile fragmentation. Key fragments observed include:

| m/z | Interpretation |

| M-18 | [M-H₂O]⁺ |

| M-45 | [M-COOH]⁺ |

| various | [CₙH₂ₙ]⁺ and [CₙH₂ₙ₋₁]⁺ series from alkyl chain fragmentation |

Experimental Protocols

Detailed methodologies for determining the key physical properties of tetradecanedioic acid are provided below.

Melting Point Determination

Principle: The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small sample of tetradecanedioic acid to a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (124-127 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

Solubility Determination

Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure (for a given solvent at a specific temperature):

-

Add an excess amount of tetradecanedioic acid to a known volume of the solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it to remove any suspended particles.

-

Dilute the filtered solution to a suitable concentration.

-

Determine the concentration of tetradecanedioic acid in the diluted solution using a suitable analytical method (e.g., titration with a standardized base, or a chromatographic method like HPLC).

-

Calculate the original concentration of the saturated solution to determine the solubility.

pKa Determination by Titration

Principle: The acid dissociation constants (pKa) are determined by monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of tetradecanedioic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the second equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point. These points can be determined from the titration curve.

Biological Significance and Signaling Pathways

Tetradecanedioic acid is an endogenous metabolite found in humans and is involved in fatty acid metabolism.[5] Of particular interest to drug development professionals is its interaction with Organic Anion-Transporting Polypeptides (OATPs).

Interaction with OATP Transporters

OATPs are a family of membrane transport proteins that mediate the uptake of a wide range of endogenous and exogenous compounds, including many drugs, into cells.[6] Tetradecanedioic acid has been identified as a substrate for certain OATP transporters. This interaction is significant as it can lead to drug-drug interactions (DDIs). If a co-administered drug inhibits the OATP-mediated transport of tetradecanedioic acid, it can lead to an increase in its plasma concentration, which can serve as a biomarker for OATP inhibition.

The following diagram illustrates the logical workflow for assessing the potential for OATP-mediated drug-drug interactions involving tetradecanedioic acid.

Synthesis

A common laboratory-scale synthesis of tetradecanedioic acid involves the oxidation of a suitable precursor. The following diagram outlines a general workflow for its synthesis.

A specific experimental protocol for the synthesis of carbon-13 labeled tetradecanoic acid, which can be adapted for the unlabeled compound, involves the hydrolysis of the corresponding dinitrile.[7]

Conclusion

Tetradecanedioic acid is a versatile dicarboxylic acid with well-defined physical and chemical properties. Its utility as a monomer in polymer science is well-established, and its role as an endogenous metabolite and a potential biomarker for OATP-mediated drug-drug interactions highlights its growing importance in the biomedical and pharmaceutical sciences. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further research into its biological roles and the development of novel applications will continue to expand our understanding and utilization of this valuable molecule.

References

- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Tetradecanedioic acid [webbook.nist.gov]

- 3. 821-38-5 CAS MSDS (Tetradecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tetradecanedioic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]

- 6. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetradecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, also known by its IUPAC name, is a saturated long-chain dicarboxylic acid. It is an endogenous metabolite found in humans and has garnered interest as a potential biomarker for assessing the activity of organic anion transporting polypeptides (OATPs), which are crucial in drug metabolism and disposition.[1] This document provides a comprehensive overview of the chemical structure, formula, properties, and a representative experimental protocol related to tetradecanedioic acid.

Chemical Structure and Formula

Tetradecanedioic acid is an alpha,omega-dicarboxylic acid characterized by a 14-carbon aliphatic chain with carboxylic acid groups at both ends.[2][3] This linear structure imparts specific physical and chemical properties to the molecule.

The general chemical structure is:

HOOC-(CH₂)₁₂-COOH[2]

Physicochemical Properties

A summary of the key physicochemical properties of tetradecanedioic acid is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| Molecular Weight | 258.35 g/mol | [3][4][5][6] |

| Appearance | White powder or flakes | [2] |

| Melting Point | 124-127 °C | [3] |

| Solubility | Practically insoluble in water. Soluble in DMSO (60 mg/mL) and a 10% DMSO + 90% Corn Oil mixture (2.5 mg/mL). | [2][4][6] |

| Physical State | Solid at room temperature. | [2] |

Biological Significance

Tetradecanedioic acid is recognized as an endogenous metabolite in humans.[1][2] Its primary biological relevance in the context of drug development lies in its potential as a biomarker for OATP-mediated drug-drug interactions.[1][2][6] OATPs are a family of uptake transporters that play a significant role in the pharmacokinetics of many drugs. Monitoring endogenous substrates like tetradecanedioic acid can provide insights into the in vivo activity of these transporters.

Experimental Protocols

Quantification of Tetradecanedioic Acid in Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of tetradecanedioic acid in plasma samples, a common requirement for its study as a biomarker.

Objective: To determine the concentration of tetradecanedioic acid in human plasma.

Materials:

-

Human plasma samples

-

Tetradecanedioic acid analytical standard

-

Internal standard (e.g., ¹³C-labeled tetradecanedioic acid)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a 96-well plate, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tetradecanedioic acid: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the analytical standard.

-

Quantify the concentration of tetradecanedioic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Logical Relationship in Biomarker Application

The following diagram illustrates the logical relationship of utilizing tetradecanedioic acid as a biomarker for OATP activity in drug development.

Caption: Logical workflow for using tetradecanedioic acid in DDI risk assessment.

Experimental Workflow for Quantification

The diagram below outlines the key steps in the experimental workflow for the quantification of tetradecanedioic acid in a biological matrix.

Caption: Experimental workflow for tetradecanedioic acid quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Tetradecanedioic acid | 821-38-5 [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]

- 5. Tetradecanedioic acid [webbook.nist.gov]

- 6. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]

An In-depth Technical Guide to the Solubility of Tetradecanedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a molecule of significant interest in various industrial and scientific fields, including polymer synthesis, manufacturing of high-performance nylons, powder coatings, adhesives, and lubricants.[1] For researchers and professionals in drug development, understanding the solubility of this long-chain dicarboxylic acid is paramount for its potential applications, such as in the formulation of drug delivery systems and its role as an endogenous biomarker.[2][3] This technical guide provides a comprehensive overview of the solubility of tetradecanedioic acid in organic solvents, detailed experimental protocols for solubility determination, and its relevance in the context of drug metabolism and transport.

Solubility of Tetradecanedioic Acid

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For tetradecanedioic acid, its long hydrocarbon chain and two terminal carboxylic acid groups result in a solubility profile that is highly dependent on the nature of the solvent.

General Solubility Characteristics

Tetradecanedioic acid is a white crystalline solid at room temperature.[4] Its solubility is generally influenced by solvent polarity, temperature, and pH.[4] As a dicarboxylic acid, it exhibits greater solubility in polar organic solvents compared to non-polar solvents like hexane.[4] The presence of two carboxyl groups allows for hydrogen bonding with protic solvents. The solubility of tetradecanedioic acid, like most organic acids, tends to increase with rising temperatures.[4]

Quantitative Solubility Data

While qualitative descriptions of tetradecanedioic acid's solubility are available, comprehensive quantitative data across a wide range of organic solvents is not extensively published in publicly accessible literature. The available data is summarized in the table below.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | 50 mg/mL (193.53 mM) | [3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | 60 mg/mL (232.24 mM) | [5] |

| Methanol | Alcohol | Not Specified | Slightly Soluble | [2][6] |

| Ethanol | Alcohol | Not Specified | More soluble than in non-polar solvents | [4] |

| Acetone | Ketone | Not Specified | Data not available | |

| Ethyl Acetate | Ester | Not Specified | Data not available | |

| Dichloromethane | Halogenated Hydrocarbon | Not Specified | Data not available | |

| Tetrahydrofuran (THF) | Ether | Not Specified | Data not available | |

| Hexane | Alkane | Not Specified | Less soluble than in polar solvents | [4] |

Note: "Slightly Soluble" is a qualitative term and does not provide specific quantitative values. The significant discrepancy in the reported DMSO solubility may be due to different experimental conditions or measurement techniques.

Experimental Protocol: Determination of Tetradecanedioic Acid Solubility

A precise and reproducible experimental protocol is crucial for determining the solubility of tetradecanedioic acid in various organic solvents. The following protocol describes the isothermal equilibrium method, a widely accepted technique for generating accurate solubility data.[7][8]

Principle

The isothermal equilibrium method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

Tetradecanedioic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Tandem Mass Spectrometer (LC-MS/MS)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of tetradecanedioic acid to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification of Tetradecanedioic Acid:

-

Prepare a series of standard solutions of tetradecanedioic acid of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or LC-MS/MS method.[1][9][10][11]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of tetradecanedioic acid in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of tetradecanedioic acid in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Experimental Workflow for Solubility Determination

References

- 1. benchchem.com [benchchem.com]

- 2. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. Tetradecanedioic acid CAS#: 821-38-5 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide to the Melting Point of Crystalline Tetradecanedioic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of crystalline tetradecanedioic acid, a crucial physical property for its characterization and application in research and development. This document includes quantitative data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Introduction to Tetradecanedioic Acid

Tetradecanedioic acid, also known as 1,12-dodecanedicarboxylic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula HOOC(CH₂)₁₂COOH.[1] It presents as a white crystalline powder or flake and is practically insoluble in water.[1][2] This compound serves as a key monomer in the synthesis of aliphatic long-chain polyesters and has applications as a corrosion inhibitor, in metal-working fluids, lubricants, adhesives, and powder coatings.[3][4] In the biomedical field, it is recognized as an endogenous metabolite and a potential biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[1][4]

Quantitative Data

The physical and chemical properties of tetradecanedioic acid are summarized in the table below for easy reference. The melting point is a key indicator of purity, with pure compounds exhibiting a sharp melting range.[5]

| Property | Value | Source(s) |

| Melting Point | 124-127 °C | [1][6][7][8] |

| 125-128 °C | [3] | |

| Molecular Formula | C₁₄H₂₆O₄ | [1][3][9] |

| Molecular Weight | 258.35 g/mol | [6] |

| CAS Number | 821-38-5 | [1][3][9] |

| Appearance | White powder or flake | [1][3][6] |

| EC Number | 212-476-9 | [3] |

| InChI Key | HQHCYKULIHKCEB-UHFFFAOYSA-N | [9][10] |

Experimental Protocol: Melting Point Determination

The melting point of crystalline tetradecanedioic acid is determined using the capillary method, a standard technique for organic compounds. This can be performed using a digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.[5]

Objective: To accurately determine the melting point range of a crystalline sample of tetradecanedioic acid.

Materials and Apparatus:

-

Tetradecanedioic acid sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Digital melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Bunsen burner or heating mantle (for Thiele tube)

Procedure:

-

Sample Preparation:

-

Ensure the tetradecanedioic acid sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

-

Repeat until a packed column of 2-3 mm of the solid is achieved at the bottom of the tube.[11]

-

-

Measurement with a Digital Melting Point Apparatus:

-

Place the capillary tube containing the sample into the designated slot in the heating block of the apparatus.[5]

-

Set the apparatus to a rapid heating rate to determine an approximate melting point.

-

Observe the sample through the magnifying lens.

-

Once an approximate melting temperature is known, prepare a new sample and allow the apparatus to cool.

-

For the accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Perform at least two measurements to ensure consistency.

-

-

Measurement with a Thiele Tube:

-

Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[5]

-

The rubber band should be positioned above the level of the heating oil to prevent it from softening and breaking.[5]

-

Immerse the thermometer and the attached capillary tube in the oil within the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heat distribution through the oil.[5]

-

Increase the temperature rapidly to find an approximate melting point, then repeat with a new sample, heating at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperatures for the start and completion of melting.

-

Data Reporting: The melting point should be reported as a range, for example, 125.5-126.5 °C. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[5] Impurities typically cause a depression of the melting point and a broadening of the melting range.[5][11]

Experimental Workflow Visualization

The logical flow of the melting point determination protocol can be visualized as follows:

Caption: Workflow for determining the melting point of tetradecanedioic acid.

Factors Influencing Melting Point

The melting point of dicarboxylic acids like tetradecanedioic acid is influenced by several factors inherent to their molecular structure. For α,ω-alkanedicarboxylic acids, there is a notable alternation in melting points, with even-numbered carbon chain members exhibiting higher melting points than odd-numbered ones.[12][13] This is attributed to differences in crystal packing and molecular conformation. Even-chain diacids, such as tetradecanedioic acid (14 carbons), can pack more efficiently in the crystal lattice due to their molecular symmetry, leading to stronger intermolecular forces that require more energy to overcome.[12] The presence of hydrogen bonding between the carboxylic acid groups at both ends of the molecules also plays a significant role in establishing a high melting point.[12]

References

- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]

- 3. palmarychem.com [palmarychem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Tetradecanedioic acid CAS#: 821-38-5 [m.chemicalbook.com]

- 7. 821-38-5 CAS MSDS (Tetradecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Tetradecanedioic acid | 821-38-5 [chemicalbook.com]

- 9. Tetradecanedioic acid [webbook.nist.gov]

- 10. Showing Compound Tetradecanedioic acid (FDB022293) - FooDB [foodb.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetradecanedioic Acid (CAS Number: 821-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, with the CAS number 821-38-5, is a long-chain alpha,omega-dicarboxylic acid.[1][2] This linear saturated fatty acid, with a 14-carbon backbone, presents as a white crystalline solid or powder.[3] Its bifunctional nature, characterized by carboxylic acid groups at both ends of the aliphatic chain, makes it a versatile molecule in various chemical syntheses and a subject of interest in biological systems. This technical guide provides a comprehensive overview of tetradecanedioic acid, including its physicochemical properties, spectral data, synthesis and purification protocols, key applications, and its emerging role in drug development as a biomarker.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of tetradecanedioic acid is crucial for its application in research and development. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O₄ | [3] |

| Molecular Weight | 258.35 g/mol | [3] |

| Appearance | White crystalline powder or flakes | [3] |

| Melting Point | 124-127 °C | |

| Boiling Point | 427.81 °C (estimated) | |

| Density | 1.0768 g/cm³ (estimated) | |

| Vapor Pressure | 1.3 hPa at 20 °C | |

| pKa | 4.48 ± 0.10 (Predicted) |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Hexane | Sparingly soluble |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of tetradecanedioic acid.

Table 3: Summary of Spectral Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the aliphatic chain and the acidic protons of the carboxylic acid groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids and the distinct methylene carbons along the chain. |

| FTIR | Characteristic strong absorption band for the C=O stretching of the carboxylic acid group, and a broad O-H stretching band. |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the structure of a long-chain dicarboxylic acid. |

Note: Detailed peak lists and spectra can be found in various online databases. The mass spectrum of tetradecanedioic acid is available in the NIST WebBook.[4] ¹H NMR and ¹³C NMR spectra are also available for viewing in specialized databases.[5][6][7]

Synthesis and Purification

Synthesis

Several synthetic routes to tetradecanedioic acid have been reported. A common laboratory-scale synthesis involves the oxidation of cyclododecanone, which itself can be derived from cyclododecane. While specific multi-step industrial processes are often proprietary, a general representation of a synthetic pathway is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. Tetradecanedioic acid [webbook.nist.gov]

- 5. Tetradecanedioic acid(821-38-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Inhibition of the organic anion-transporting polypeptide 1B1 by quercetin: an in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]

tetradecanedioic acid as a human metabolite

An In-depth Technical Guide to Tetradecanedioic Acid as a Human Metabolite

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), also known as 1,14-tetradecanedioate, is a 14-carbon α,ω-dicarboxylic acid.[1] As an endogenous long-chain fatty acid, it is a product of fatty acid metabolism and has been identified in various human biospecimens, including blood, urine, and feces.[2] While historically considered a minor metabolite, recent research has highlighted its significance in several physiological and pathophysiological contexts. TDDA's role extends from being an alternative energy source to serving as a potential biomarker for metabolic diseases and drug-transporter-mediated drug-drug interactions (DDIs).[3][4][5] This document provides a comprehensive technical overview of TDDA's metabolism, its clinical relevance, and the methodologies for its quantification.

Chemical Properties of Tetradecanedioic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆O₄ | [1] |

| Molecular Weight | 258.36 g/mol | [1] |

| Description | White crystalline solid; very hydrophobic, practically insoluble in water. | [1] |

| Synonyms | 1,14-Tetradecanedioate, Dodecanedicarboxylic acid | [1] |

Biosynthesis and Metabolism of Tetradecanedioic Acid

The metabolism of TDDA involves two key pathways located in different cellular compartments: its formation via ω-oxidation in the endoplasmic reticulum and its subsequent degradation via β-oxidation in peroxisomes.[3]

Biosynthesis via ω-Oxidation

When the primary fatty acid metabolism pathway (mitochondrial β-oxidation) is overloaded or impaired, the body can utilize ω-oxidation as an alternative or "rescue" pathway.[3][6] This process converts monocarboxylic acids, such as the C14 fatty acid tetradecanoic acid (myristic acid), into their corresponding dicarboxylic acids.[3]

The ω-oxidation pathway occurs in the endoplasmic reticulum and proceeds in three main steps:[7][8][9]

-

ω-Hydroxylation : The terminal methyl (ω) group of the fatty acid is hydroxylated to form a primary alcohol (ω-hydroxy fatty acid). This initial, rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F families.[9][10] This reaction requires NADPH and molecular oxygen.[8]

-

Oxidation to Aldehyde : The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[7]

-

Oxidation to Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding the α,ω-dicarboxylic acid, in this case, tetradecanedioic acid.[7]

Degradation via Peroxisomal β-Oxidation

Once formed, long-chain dicarboxylic acids like TDDA are preferentially metabolized in the peroxisomes.[3][11] Unlike mitochondrial β-oxidation, the peroxisomal pathway is primarily for chain-shortening and is not directly coupled to ATP production via an electron transport chain.[3] The process involves a series of enzymatic reactions that sequentially remove two-carbon acetyl-CoA units.[12]

The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids include:[11][12]

-

Acyl-CoA Synthetase : Activates the dicarboxylic acid to its CoA ester.

-

Acyl-CoA Oxidase (ACOX) : Catalyzes the first oxidative step, producing H₂O₂.

-

L-Bifunctional Protein (LBP) / D-Bifunctional Protein (DBP) : Provide hydratase and dehydrogenase activities.

-

Peroxisomal Thiolase : Cleaves the chain to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This process continues until the dicarboxylic acid is shortened to a medium-chain length (e.g., adipic or succinic acid), which can then be transported to the mitochondria for complete oxidation.[13]

Physiological and Pathophysiological Significance

TDDA is increasingly recognized for its role in human health and disease, serving as a metabolic intermediate and a valuable clinical biomarker.

Dicarboxylic Aciduria

In certain inherited metabolic disorders where mitochondrial β-oxidation is defective, there is an over-reliance on the ω-oxidation pathway. This leads to an accumulation and subsequent increased urinary excretion of dicarboxylic acids, including TDDA, a condition known as dicarboxylic aciduria.[3] Elevated levels of 3-hydroxydicarboxylic acids, derivatives of TDDA, have been detected in the urine of patients with this condition.[14]

Biomarker for Drug-Induced Liver Injury (DILI)

Recent metabolomics studies have identified TDDA as a potential non-invasive biomarker for diagnosing drug-induced liver injury (DILI).[4] In patients with DILI, salivary levels of TDDA and other long-chain fatty acids were found to be significantly increased, potentially reflecting impaired hepatic β-oxidation and abnormal fat storage.[4]

Biomarker for OATP-Mediated Drug-Drug Interactions

One of the most significant applications for TDDA in drug development is its use as an endogenous biomarker for the activity of hepatic Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[5] These transporters are crucial for the uptake of many drugs into the liver. Inhibition of OATPs by one drug can reduce the clearance of a co-administered drug, leading to potentially toxic plasma concentrations. TDDA is a substrate of these transporters, and its plasma concentration increases when OATP function is inhibited.[5][15] Monitoring changes in plasma TDDA levels can therefore provide a sensitive measure of OATP inhibition, helping to predict the risk of clinical DDIs.[5]

Quantitative Analysis of Tetradecanedioic Acid

Accurate quantification of TDDA in biological matrices is essential for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.

Quantitative Data from Validation Studies

While reference ranges for TDDA in the general population are not well-established, analytical methods have been validated for its quantification.[2] The following table summarizes key validation parameters from a published LC-MS/MS assay for TDDA in human plasma.[5]

Table 1: LC-MS/MS Assay Validation Parameters for TDDA in Human Plasma

| Parameter | Value |

| Matrix | Human Plasma (Charcoal-stripped) |

| Technique | LC-MS/MS |

| Standard Curve Range | 2.5 - 1000 nM |

| Assay Approach | Fit-for-purpose |

Data sourced from Santockyte R, et al. Bioanalysis. 2018.[5]

Experimental Protocols

Below are detailed protocols for the quantification of TDDA in human plasma, based on established methodologies.

Protocol 1: LC-MS/MS Quantification of TDDA in Human Plasma

This protocol is based on the methodology for analyzing endogenous OATP biomarkers.[5]

Objective: To accurately quantify the concentration of Tetradecanedioic Acid in human plasma samples.

1. Materials and Reagents:

-

Tetradecanedioic Acid analytical standard

-

Isotopically labeled internal standard (e.g., Tetradecanedioic acid-d24)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Human plasma (K₂EDTA), charcoal-stripped for standard curve and QCs

-

Human plasma samples from subjects

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, standards, and QCs on ice.

-

To 50 µL of plasma in a 96-well plate, add 200 µL of protein precipitation solution (Acetonitrile containing the internal standard).

-

Vortex the plate for 2 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Chromatography System: UPLC system (e.g., Waters Acquity)

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500)

-

LC Column: A suitable reversed-phase column (e.g., C18, ~2.1 x 50 mm, <2 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Develop a gradient from ~5% B to 95% B over several minutes to ensure separation from interferences.

-

Flow Rate: ~0.5 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for TDDA and its internal standard. (e.g., for TDDA: m/z 257.2 -> 239.2)

4. Data Analysis:

-

Integrate the peak areas for TDDA and the internal standard.

-

Calculate the peak area ratio (TDDA / Internal Standard).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

-

Determine the concentration of TDDA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General GC-MS Quantification of Dicarboxylic Acids

This protocol provides a general workflow for analyzing dicarboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step to increase analyte volatility.

Objective: To quantify TDDA in a biological matrix (e.g., urine, plasma) using GC-MS.

1. Materials and Reagents:

-

TDDA analytical standard and internal standard (e.g., 1,18-octadecanedioic acid)

-

Extraction solvent (e.g., Methanol or Ethyl Acetate)

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous Pyridine or other suitable solvent

2. Sample Preparation:

-

Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., urine) with an organic solvent to isolate the acidic analytes. Evaporate the organic layer to dryness under a stream of nitrogen.

-

Derivatization:

-

Reconstitute the dried extract in a small volume of pyridine.

-

Add the derivatization agent (BSTFA).

-

Heat the mixture at ~70°C for 30-60 minutes to convert the carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) esters.

-

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: System equipped with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer: Quadrupole or Ion Trap MS detector.

-

Injection Mode: Splitless.

-

Oven Program: Start at a low temperature (~100°C) and ramp up to a high temperature (~300°C) to elute the derivatized analytes.

-

Ionization Mode: Electron Ionization (EI).

-

MS Mode: Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic ions of the derivatized TDDA and internal standard.

4. Data Analysis:

-

Similar to the LC-MS/MS protocol, construct a calibration curve based on the peak area ratios of the derivatized analyte to the internal standard and quantify the unknown samples.

Conclusion and Future Directions

Tetradecanedioic acid is a clinically relevant human metabolite with an emerging role in diagnostics and drug development. Its formation via the ω-oxidation pathway and its function as an endogenous probe for hepatic OATP transporters make it a molecule of significant interest. Future research should focus on establishing definitive clinical concentration ranges in both healthy and diseased populations to solidify its utility as a diagnostic biomarker. Furthermore, refining and standardizing analytical protocols will be crucial for its widespread adoption in clinical and pharmaceutical research settings.

References

- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: Showing metabocard for 3-Hydroxytetradecanedioic acid (HMDB0000394) [hmdb.ca]

- 15. TargetMol [targetmol.com]

The Ubiquitous Presence of Tetradecanedioic Acid: A Technical Guide to its Natural Occurrence and Analysis

For Immediate Release

MONTREAL, QC – December 19, 2025 – This technical guide provides an in-depth exploration of the natural occurrence of tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, across various biological kingdoms. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biosynthesis, physiological concentrations, and analytical methodologies, presenting a comprehensive resource for understanding the significance of this molecule.

Introduction

Tetradecanedioic acid (TDDA), a saturated long-chain dicarboxylic acid, is an endogenous metabolite found in a wide array of organisms, from microorganisms to plants and animals, including humans.[1][2] Its formation is principally attributed to the ω-oxidation pathway of fatty acids, an alternative route to the more prevalent β-oxidation.[3][4] This guide delves into the quantitative distribution of TDDA in different biological sources, details the experimental protocols for its accurate measurement, and illustrates the key metabolic and signaling pathways in which it is involved.

Natural Occurrence and Quantitative Data

Tetradecanedioic acid has been identified in various biological matrices. The following tables summarize the available quantitative data on its concentration in different organisms.

Table 1: Quantitative Data of Tetradecanedioic Acid in Humans

| Biological Matrix | Concentration Range | Method of Analysis | Reference |

| Human Plasma | 2.5 - 1000 nM (Standard Curve Range) | LC-MS/MS | [5] |

Table 2: Quantitative Data of Dicarboxylic Acids in Microorganisms

| Organism | Dicarboxylic Acid | Production Yield | Method of Analysis | Reference | | :--- | :--- | :--- | :--- | | Candida tropicalis | 1,13-Tridecanedioic acid | up to 172 g/L | Fermentation and subsequent analysis |[6] | | Candida tropicalis | Long-chain dicarboxylic acids | Yield increased by 30.10% with engineered fatty acid transporters | Fermentation and GC analysis |[7] |

Table 3: Presence of Dicarboxylic Acids as Suberin Monomers in Plants

| Plant Species | Tissue | Major Dicarboxylic Acids Identified | Method of Analysis | Reference | | :--- | :--- | :--- | :--- | | Potato (Solanum tuberosum) | Root and Tuber Periderm | α,ω-alkanedioic acids | GC-MS |[8] | | Soybean (Glycine max) | Root | Hexadecanedioic acid, Octadecanedioic acid | GC-MS |[9] | | Arabidopsis thaliana | Root | Not specified | GC-MS |[10] | | Monkeyhair tree (Coumoxylon hartigii) (fossil) | Bark | 1,18-octadec-9-enedioic acid, 1,20-eicosanedioic acid | HPLC-ESI-MS |[11] | | Camelina sativa | Seed coat and Root | 1,18-octadecenedioic fatty acids | GC analysis |[12] |

Note: Dicarboxylic acids are major components of the suberin polymer in plant roots and other suberized tissues. The exact percentage of tetradecanedioic acid varies between species and environmental conditions.

Biosynthesis: The ω-Oxidation Pathway

The primary route for the formation of tetradecanedioic acid in organisms is the ω-oxidation of fatty acids. This metabolic pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys of vertebrates.[3][4] It serves as an alternative to β-oxidation, particularly when the latter is impaired.

The process begins with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, such as myristic acid (tetradecanoic acid), by a cytochrome P450-dependent mixed-function oxidase.[13] This is followed by the successive oxidation of the resulting ω-hydroxy fatty acid to an aldehyde and then to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[3]

Figure 1: The ω-oxidation pathway for the biosynthesis of tetradecanedioic acid.

Experimental Protocols

The accurate quantification of tetradecanedioic acid in biological matrices typically requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization is often necessary to increase the volatility and ionization efficiency of the dicarboxylic acid.

General Workflow for Dicarboxylic Acid Analysis

The following diagram illustrates a general workflow for the analysis of dicarboxylic acids from biological samples.

Figure 2: General experimental workflow for the analysis of dicarboxylic acids.

Example Protocol: GC-MS Analysis of Suberin Monomers in Plant Roots

This protocol is adapted from methods used for the analysis of suberin composition in plant roots.[8][14]

-

Sample Preparation:

-

Excise plant roots and wash thoroughly with deionized water.

-

Perform an exhaustive solvent extraction (e.g., with chloroform, methanol (B129727), and water) to remove soluble lipids (waxes).

-

Dry the remaining plant material (extractive-free tissue).

-

-

Depolymerization and Extraction:

-

Perform a transesterification/depolymerization of the suberin polyester (B1180765) using a reagent such as 1 M sodium methoxide (B1231860) in methanol or boron trifluoride in methanol under reflux.

-

Acidify the reaction mixture and extract the liberated suberin monomers with an organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

-

Derivatization:

-

To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Heat the mixture to ensure complete derivatization of hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

-

Use a temperature program to separate the different suberin monomers.

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

Quantify the individual monomers by comparing their peak areas to that of an internal standard.

-

Example Protocol: LC-MS/MS Analysis of Dicarboxylic Acids in Yeast Culture

This protocol is a general guide for the analysis of extracellular dicarboxylic acids from yeast fermentation broth.[15][16][17][18]

-

Sample Preparation:

-

Centrifuge the yeast culture to separate the cells from the supernatant (fermentation broth).

-

Filter the supernatant to remove any remaining cells or debris.

-

-

Extraction:

-

Perform a liquid-liquid extraction of the dicarboxylic acids from the acidified supernatant using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[19]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (if necessary):

-

Depending on the LC-MS method, derivatization may be employed to enhance sensitivity. Common derivatizing agents for carboxylic acids include those that add a readily ionizable group.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

-

Separate the analytes using a reversed-phase column (e.g., C18).

-

Use electrospray ionization (ESI) in negative ion mode for detection.

-

Quantify the target dicarboxylic acids using multiple reaction monitoring (MRM) by monitoring specific precursor-product ion transitions.

-

Signaling and Metabolic Regulation

Long-chain dicarboxylic acids, including tetradecanedioic acid, are recognized as signaling molecules that can regulate gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[20] PPARα, in particular, is a key transcriptional regulator of lipid metabolism in the liver.

Upon entering the nucleus, dicarboxylic acids can bind to and activate PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and ω-oxidation, thereby promoting the catabolism of fatty acids.[20][21][22]

Figure 3: Tetradecanedioic acid-mediated activation of the PPARα signaling pathway.

Conclusion

Tetradecanedioic acid is a naturally occurring dicarboxylic acid with a broad distribution across the biological kingdoms. Its role as a product of ω-oxidation and as a signaling molecule, particularly in the regulation of lipid metabolism via PPARα, highlights its physiological importance. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of tetradecanedioic acid in diverse biological samples, which is crucial for advancing our understanding of its function in health and disease and for exploring its potential in various biotechnological and pharmaceutical applications.

References

- 1. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 2. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metabolic Engineering of Candida Tropicalis for the Production of Long–Chain Dicarboxylic Acids | Semantic Scholar [semanticscholar.org]

- 7. Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Purification of archetypal soybean root suberin mostly comprising alka(e)noic acids using an ionic liquid catalyst [frontiersin.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Suberin, the hallmark constituent of bark, identified in a 45-million-year-old monkeyhair tree (Coumoxylon hartigii) from Geiseltal, Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extracellular lipids of Camelina sativa: Characterization of cutin and suberin reveals typical polyester monomers and unusual dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. Yeast Organic Extraction for LC-MS [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. Chemometric evaluation of Saccharomyces cerevisiae metabolic profiles using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. archipel.uqam.ca [archipel.uqam.ca]

- 19. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Core of Tetradecanedioic Acid Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanedioic acid (TDDA) is a C14 α,ω-dicarboxylic acid that plays a significant role in fatty acid metabolism, particularly under conditions of metabolic stress. Emerging as a potential biomarker for certain metabolic diseases and drug-drug interactions, a thorough understanding of its metabolic pathway is crucial for the scientific and drug development communities. This technical guide provides a comprehensive overview of the synthesis and degradation of TDDA, detailing the enzymatic processes, subcellular locations, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the study of its metabolism, and visualizations of the key pathways to facilitate a deeper understanding of its physiological and pathological relevance.

Introduction

Tetradecanedioic acid (TDDA) is a long-chain dicarboxylic acid that is not typically abundant under normal physiological conditions but can become a significant metabolite when the primary fatty acid β-oxidation pathway is overwhelmed or impaired. Its presence in biological fluids can be indicative of underlying metabolic dysregulation. This guide delves into the core aspects of TDDA metabolism, providing a technical resource for researchers investigating fatty acid oxidation, metabolic disorders, and drug transport.

Biosynthesis of Tetradecanedioic Acid via ω-Oxidation

The primary route for the formation of TDDA is through the ω-oxidation of tetradecanoic acid (myristic acid) or other long-chain fatty acids. This metabolic pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys, and serves as an alternative to mitochondrial β-oxidation.[1][2] The process involves a three-step enzymatic cascade.

2.1. Enzymatic Steps of ω-Oxidation

-

ω-Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase (CYP4A family). This initial step is rate-limiting and requires NADPH and molecular oxygen.[1]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by a cytosolic alcohol dehydrogenase.[1]

-

Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of tetradecanedioic acid.[1]

Degradation of Tetradecanedioic Acid via Peroxisomal β-Oxidation

Once formed, TDDA is primarily catabolized through the β-oxidation pathway located within peroxisomes.[3] Mitochondria are not significantly involved in the initial breakdown of long-chain dicarboxylic acids.[3] Before entering the peroxisomal β-oxidation spiral, TDDA must be activated to its coenzyme A (CoA) ester.

3.1. Activation of Tetradecanedioic Acid

TDDA is activated to tetradecanedioyl-CoA by a dicarboxylyl-CoA synthetase.[3] This activation step is crucial for the subsequent enzymatic reactions of β-oxidation.

3.2. Enzymatic Steps of Peroxisomal β-Oxidation

The peroxisomal β-oxidation of tetradecanedioyl-CoA involves a series of four enzymatic reactions that shorten the dicarboxylic acid chain by two carbons per cycle, releasing acetyl-CoA.

-

Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α- and β-carbons of the tetradecanedioyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[4]

-

Hydration and Dehydrogenation: A multifunctional enzyme (L-bifunctional protein and/or D-bifunctional protein) catalyzes both the hydration of the double bond to form a 3-hydroxyacyl-CoA and its subsequent dehydrogenation to a 3-ketoacyl-CoA.[3][4]

-

Thiolytic Cleavage: A peroxisomal thiolase cleaves the 3-ketoacyl-CoA, yielding a chain-shortened dicarboxylyl-CoA and acetyl-CoA.[3]

This cycle repeats until the dicarboxylic acid is shortened to a medium-chain dicarboxylic acid, which can then be further metabolized in the mitochondria.

Quantitative Data on Tetradecanedioic Acid Metabolism

Quantitative analysis of TDDA is essential for understanding its role in health and disease. The following tables summarize the available quantitative data.

Table 1: Plasma Concentrations of Tetradecanedioic Acid

| Species | Condition | Concentration Range (nM) | Reference |

| Human | Normal | 2.5 - 1000 | [5] |

Further research is needed to establish reference ranges in various pathological conditions.

Table 2: Enzyme Kinetic Parameters for Dicarboxylic Acid Metabolism

| Enzyme | Substrate | Source | K_m_ | V_max_ | Reference |

| Acyl-CoA Oxidase | Dodecanedioyl-CoA | Rat Liver Peroxisomes | Data not available for TDDA | Data not available for TDDA | |

| Dicarboxylyl-CoA Synthetase | Dodecanedioic Acid | Rat Liver Microsomes | Data not available for TDDA | Data not available for TDDA | [6] |

Specific kinetic data for enzymes metabolizing tetradecanedioyl-CoA is currently limited in the literature. The available data for similar substrates suggests that these enzymes are capable of processing dicarboxylic acids.

Experimental Protocols

5.1. Quantification of Tetradecanedioic Acid in Plasma by LC-MS/MS

This protocol is adapted from Santockyte et al. (2018).[5]

5.1.1. Sample Preparation

-

To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled TDDA).

-

Precipitate proteins by adding 400 µL of acetonitrile (B52724).

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. LC-MS/MS Analysis

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of TDDA and the internal standard.

5.2. In Vitro Peroxisomal β-Oxidation Assay for Dicarboxylic Acids

This protocol is a general guide and may require optimization.

5.2.1. Preparation of Peroxisomes

-

Isolate peroxisomes from rat liver or cultured cells by differential centrifugation followed by a density gradient centrifugation.

5.2.2. β-Oxidation Reaction

-

Prepare a reaction mixture containing isolated peroxisomes, [1-¹⁴C]-tetradecanedioic acid, CoA, ATP, NAD+, and other necessary cofactors in a suitable buffer.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding perchloric acid.

-

Separate the radiolabeled acid-soluble products (acetyl-CoA) from the unreacted substrate by centrifugation and subsequent extraction.

-

Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting to determine the rate of β-oxidation.

Signaling Pathways and Regulatory Aspects

6.1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Long-chain dicarboxylic acids, including likely TDDA, are known to be endogenous ligands for PPARα.[2] PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in fatty acid transport and oxidation.[1][2]

Activation of PPARα by TDDA:

-

TDDA enters the cell and is activated to tetradecanedioyl-CoA.

-

Tetradecanedioyl-CoA or TDDA itself can bind to and activate PPARα.

-

Activated PPARα forms a heterodimer with the retinoid X receptor (RXR).

-

The PPARα/RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[7]

-

This binding leads to the increased transcription of genes encoding for enzymes involved in ω-oxidation and peroxisomal β-oxidation, creating a positive feedback loop.[1][2]

6.2. Organic Anion-Transporting Polypeptides (OATPs)

TDDA has been identified as an endogenous substrate for OATPs, which are membrane transport proteins primarily expressed in the liver.[8] This interaction is significant in the context of drug development, as TDDA could serve as a biomarker for OATP-mediated drug-drug interactions. Inhibition of OATPs by a drug can lead to increased plasma concentrations of TDDA.

Visualizations

Caption: Overview of Tetradecanedioic Acid Metabolism.

Caption: PPARα Activation by Tetradecanedioic Acid.

Caption: Workflow for TDDA Quantification by LC-MS/MS.

Conclusion

The metabolism of tetradecanedioic acid is a critical pathway in cellular lipid homeostasis, particularly when primary fatty acid oxidation pathways are compromised. Its synthesis via ω-oxidation and subsequent degradation through peroxisomal β-oxidation are tightly regulated processes with significant implications for metabolic health. The role of TDDA as a signaling molecule, particularly in the activation of PPARα, highlights its importance in the transcriptional control of lipid metabolism. Furthermore, its interaction with OATP transporters underscores its potential as a clinical biomarker. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical methodologies for the further investigation of this important metabolite. Future research should focus on elucidating the specific enzyme kinetics and expanding the quantitative data on TDDA levels in various disease states to fully realize its diagnostic and therapeutic potential.

References

- 1. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dicarboxylate—CoA ligase - Wikipedia [en.wikipedia.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

The Omega-Oxidation Pathway: A Technical Guide to Dicarboxylic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega (ω)-oxidation is a crucial alternative pathway for fatty acid metabolism, culminating in the production of dicarboxylic acids. While typically a minor route compared to mitochondrial β-oxidation, its significance is amplified in physiological and pathological states where β-oxidation is impaired. This technical guide provides an in-depth exploration of the ω-oxidation pathway, detailing the enzymatic cascade, its regulation, and its implications in health and disease. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key processes to support further research and drug development in this area.

Introduction to ω-Oxidation

Omega-oxidation is a metabolic process that involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[1][2] This pathway primarily occurs in the smooth endoplasmic reticulum of liver and kidney cells.[3][4] Unlike the primary energy-yielding β-oxidation pathway that occurs in the mitochondria, ω-oxidation serves several unique physiological roles. It acts as a rescue pathway when β-oxidation is defective, aids in the detoxification of xenobiotics, and helps regulate fatty acid homeostasis.[4][5] The end products of this pathway are dicarboxylic acids, which can be further metabolized or excreted, and are increasingly recognized for their potential roles in cellular signaling and metabolic regulation.[6][7]

The Biochemical Pathway of ω-Oxidation

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid via ω-oxidation is a three-step enzymatic process:

-

ω-Hydroxylation: The pathway is initiated by the hydroxylation of the terminal methyl group of the fatty acid, forming a primary alcohol (ω-hydroxy fatty acid). This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically from the CYP4A and CYP4F subfamilies.[1][3] This initial and rate-limiting step requires molecular oxygen (O₂) and the reducing equivalent NADPH.[3]

-

Oxidation to an Aldehyde: The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde (ω-oxo fatty acid) by an alcohol dehydrogenase (ADH). This reaction is NAD⁺-dependent.[8]

-

Oxidation to a Carboxylic Acid: Finally, the ω-oxo fatty acid is further oxidized to a dicarboxylic acid by an aldehyde dehydrogenase (ALDH), also in an NAD⁺-dependent manner.[8]

The resulting dicarboxylic acid can then be activated to a CoA ester at either carboxyl end and undergo β-oxidation from both ends, typically in peroxisomes, to yield shorter-chain dicarboxylic acids such as succinic acid and adipic acid, which can then enter central metabolism.[5]

Key Enzymes and Their Kinetics

The efficiency and substrate preference of the ω-oxidation pathway are determined by the kinetic properties of its constituent enzymes.

| Enzyme Family | Specific Isoforms (Human) | Substrate | Km (µM) | Vmax (nmol/min/nmol P450 or other unit) |

| Cytochrome P450 ω-Hydroxylase | CYP4A11 | Lauric Acid | 200 ± 50 | 38 ± 8 min⁻¹ |

| CYP4A11 | Arachidonic Acid | 228 | 49.1 min⁻¹ | |

| CYP4F2 | Arachidonic Acid | 24 | 7.4 min⁻¹ | |

| Alcohol Dehydrogenase | Various | ω-Hydroxy Fatty Acids | Data not readily available | Data not readily available |

| Aldehyde Dehydrogenase | Various, including ALDH3A2 | ω-Oxo Fatty Acids | Data not readily available | Data not readily available |

Table 1: Kinetic parameters of key enzymes in the ω-oxidation pathway. Data for alcohol and aldehyde dehydrogenases with specific long-chain ω-hydroxy and ω-oxo fatty acid substrates are not extensively characterized in the literature.[1][3]

Regulation of ω-Oxidation

The expression of the rate-limiting enzymes in the ω-oxidation pathway, particularly the cytochrome P450s of the CYP4A family, is tightly regulated at the transcriptional level. A key regulator is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a nuclear receptor that functions as a ligand-activated transcription factor.[2]

Fatty acids and their derivatives, as well as xenobiotics known as peroxisome proliferators (e.g., fibrate drugs), can bind to and activate PPARα.[9] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including CYP4A11.[2][10] This binding recruits coactivator proteins and initiates the transcription of these genes, leading to increased synthesis of the ω-hydroxylase enzymes and a subsequent increase in ω-oxidation activity.[2]

Physiological and Pathological Significance

Metabolic Adaptation

Omega-oxidation serves as a crucial metabolic adaptation in states of high lipid load or when β-oxidation is compromised. For instance, during prolonged fasting or in individuals with genetic defects in β-oxidation enzymes (e.g., Medium-Chain Acyl-CoA Dehydrogenase deficiency), the flux of fatty acids through the ω-oxidation pathway is significantly increased, leading to dicarboxylic aciduria (elevated levels of dicarboxylic acids in the urine).[11][12][13]

Detoxification

The initial hydroxylation step catalyzed by cytochrome P450 enzymes is not limited to endogenous fatty acids. These enzymes can also metabolize a variety of xenobiotics, including drugs and environmental toxins.[1] By increasing the polarity of these compounds, ω-oxidation facilitates their further metabolism and subsequent excretion from the body.

Role in Disease

Dysregulation of ω-oxidation and altered levels of dicarboxylic acids have been implicated in several pathological conditions:

-

Metabolic Syndrome: In conditions like obesity and type 2 diabetes, there is an increased flux of fatty acids, leading to enhanced ω-oxidation. The resulting dicarboxylic acids may have both beneficial and detrimental effects on glucose and lipid metabolism.[2][6]

-

Neurological Disorders: Changes in urinary dicarboxylic acid profiles have been observed in Alzheimer's disease, potentially reflecting altered brain energy metabolism and oxidative stress.[4]

-

Cancer: The ω-oxidation product of arachidonic acid, 20-hydroxyeicosatetraenoic acid (20-HETE), is a potent signaling molecule that has been implicated in tumor growth and angiogenesis.[14]

Dicarboxylic Acids as Signaling Molecules

Emerging evidence suggests that dicarboxylic acids are not merely metabolic end-products but may also function as signaling molecules. For example, succinate, a short-chain dicarboxylic acid, can act as an extracellular ligand for a G-protein coupled receptor (SUCNR1), modulating cellular processes like inflammation and blood pressure.[15] Longer-chain dicarboxylic acids have been shown to improve glucose tolerance and increase energy expenditure in animal models, suggesting they may have therapeutic potential in metabolic diseases.[6][7]

Experimental Protocols

Assay of Cytochrome P450 ω-Hydroxylase Activity

This protocol is adapted from methods used to measure lauric acid hydroxylation in liver microsomes.